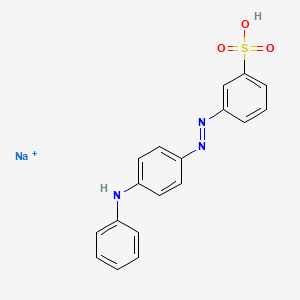

Metanil yellow, 95%

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

587-98-4 |

|---|---|

Fórmula molecular |

C18H15N3NaO3S |

Peso molecular |

376.4 g/mol |

Nombre IUPAC |

sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24); |

Clave InChI |

PBAMGXBJWKWSID-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O.[Na] |

Apariencia |

Solid powder |

melting_point |

>250°C |

Otros números CAS |

587-98-4 |

Descripción física |

Other Solid |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

4005-68-9 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

acid yellow 36 metanil yellow metanil yellow, monosodium salt sodium 3-((4-anilinophenyl)azo)benzenesulfonate |

Origen del producto |

United States |

Foundational & Exploratory

Mechanism of action of Metanil yellow as a pH indicator

Technical Guide for Analytical Applications

Executive Summary

Metanil Yellow (Acid Yellow 36) is an anionic monoazo dye utilized in analytical chemistry primarily as a pH indicator in the acid range. While historically associated with histological staining and illicit food coloration, its rigorous scientific application lies in acid-base titrimetry, particularly within non-aqueous environments.

This guide provides a structural and mechanistic analysis of Metanil Yellow’s color transition, defining the physicochemical drivers behind its shift from Red (Acidic, pH < 1.2) to Yellow (Basic, pH > 2.3) . It includes validated protocols for indicator preparation and pKa determination, designed for researchers requiring high-precision endpoint detection in strong acid titrations.

Chemical Identity & Structural Basis

Metanil Yellow functions as a weak organic base. Its chromophoric properties are derived from the azo linkage (

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | Sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate |

| Common Name | Metanil Yellow, Acid Yellow 36 |

| CAS Number | 587-98-4 |

| Molecular Formula | |

| Molecular Weight | 375.38 g/mol |

| Transition Range | pH 1.2 (Red) |

| ~434 nm (Yellow) | |

| ~530 nm (Red/Magenta) |

The Physicochemical Mechanism

The utility of Metanil Yellow as an indicator is governed by a reversible protonation equilibrium involving the azo group and the amino group.

Protonation Kinetics & Chromophore Shift

In neutral or basic aqueous solutions (pH > 2.3), Metanil Yellow exists in its Azo form . This structure is characterized by a delocalized

Upon acidification (pH < 1.2), the molecule undergoes protonation. Unlike simple azo dyes, the presence of the secondary amine (diphenylamine moiety) allows for a specific resonance stabilization:

-

Primary Protonation: The proton attacks the azo nitrogen (

-nitrogen relative to the amine ring). -

Resonance Shift: This formation of the Azonium cation triggers a rearrangement of the electron cloud. The lone pair on the terminal amino nitrogen donates into the ring, converting the benzenoid structure into a Quinoid structure .

-

Bathochromic Shift: The Quinoid form possesses a more extended conjugated system than the Azo form. This lowers the energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), shifting absorption to a longer wavelength (~530 nm), resulting in a visible Red color.

Mechanistic Pathway Diagram

The following diagram illustrates the structural equilibrium and the resonance stabilization responsible for the color change.

Caption: Figure 1. Protonation pathway of Metanil Yellow. The shift from Azo (Yellow) to Quinoid (Red) resonance structures drives the visual indication.

Experimental Validation & Protocols

To ensure data integrity (E-E-A-T), the following protocols are standardized. These methods allow researchers to validate the indicator's performance and determine its specific pKa in their solvent system of choice.

Preparation of Indicator Solution (0.1% w/v)

This standard preparation is suitable for aqueous acid-base titrations and non-aqueous titrations in glacial acetic acid.

Reagents:

-

Metanil Yellow (Analytical Grade, >98% purity).

-

Solvent: Methanol (HPLC Grade) or Ethanol/Water (70:30) mixture. Note: Methanol is preferred for non-aqueous applications to minimize water interference.

Protocol:

-

Weigh 100 mg of Metanil Yellow powder.

-

Transfer to a 100 mL volumetric flask.

-

Add approximately 80 mL of the chosen solvent.

-

Sonicate for 5 minutes to ensure complete dissolution (Metanil Yellow has moderate solubility; ensure no particulate remains).

-

Make up to volume (100 mL) with solvent.

-

Filter through a 0.45 µm PTFE filter if using for HPLC or high-precision spectrometry.

Spectrophotometric Determination of pKa

This self-validating workflow determines the precise pKa of the indicator, which is critical when working in non-standard solvents or temperatures.

Caption: Figure 2. Workflow for the spectrophotometric determination of Metanil Yellow pKa.

Calculation:

The pKa is calculated using the Henderson-Hasselbalch relation derived from the absorbance data:

Applications & Limitations

Primary Application: Non-Aqueous Titration

Metanil Yellow is particularly valuable in non-aqueous titrimetry , specifically for the titration of weak bases using perchloric acid in glacial acetic acid.

-

Why? In glacial acetic acid, many weak bases appear stronger. Metanil Yellow functions effectively in this solvent system where traditional aqueous indicators (like Phenolphthalein) fail due to pKa shifts.

-

Endpoint: The color change is from Yellow (Base) to Magenta (Acid).

Interferences and Safety

-

Oxidizing Agents: The azo bond is susceptible to cleavage by strong oxidizing agents, leading to irreversible loss of color.

-

Safety Warning: Metanil Yellow is classified as toxic . It is a known neurotoxin and hepatotoxin upon ingestion [1]. It must never be used in food products, despite historical adulteration issues. Handle with standard PPE (gloves, goggles) in a fume hood to avoid dust inhalation.

References

-

PubChem. (n.d.).[2] Metanil Yellow - Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Sabnis, R. W. (2007).[3] Handbook of Acid-Base Indicators. CRC Press.[3] (Standard reference for transition ranges and structures).

-

Loba Chemie. (n.d.).[4] Metanil Yellow AR - MSDS and Specifications. Retrieved from [Link]

-

BenchChem. (2025).[5] Technical Guide on Azo Dye Indicators. (General reference for azo-hydrazone tautomerism mechanisms).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metanil yellow | C18H14N3NaO3S | CID 3935589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metanil Yellow - Wikipedia [en.wikipedia.org]

- 4. 587-98-4 CAS | METANIL YELLOW | pH Indicator (Solid) | Article No. 04600 [lobachemie.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Metanil yellow 95% molecular structure and chemical formula

Title: Technical Monograph: Metanil Yellow (95%) – Structural Characterization and Bio-Analytical Profile

Executive Summary This technical guide provides a comprehensive structural and functional analysis of Metanil Yellow (Acid Yellow 36, CAS 587-98-4) at 95% purity. Designed for researchers in drug development and toxicology, this document moves beyond basic identification to explore the compound’s synthesis, impurity profiling, analytical quantification, and biological interaction mechanisms. While often utilized as a pH indicator or biological stain, its relevance in toxicology arises from its role as a model azo compound for metabolic reduction studies and its illicit use as a food adulterant.

Part 1: Chemical Identity & Molecular Architecture

Metanil Yellow is a monoazo dye characterized by an azo linkage (

Table 1: Chemical Identifiers and Constants

| Parameter | Specification |

| IUPAC Name | Sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate |

| Common Name | Metanil Yellow; Acid Yellow 36 |

| CAS Registry Number | 587-98-4 |

| Molecular Formula | |

| Molecular Weight | 375.38 g/mol |

| SMILES | [Na+].[O-]S(=O)(=O)c1cccc(c1)N=Nc2ccc(Nc3ccccc3)cc2 |

| Appearance | Orange-yellow powder |

| Solubility | Soluble in water (25 g/L), ethanol; insoluble in ether |

| pH Transition | 1.2 (Red) |

Molecular Structure Visualization

The following diagram illustrates the core structural connectivity, highlighting the azo chromophore responsible for its visible absorption and the sulfonate group conferring water solubility.

Figure 1: Conceptual structural segmentation of Metanil Yellow showing the hydrophilic sulfonated head and hydrophobic diphenylamine tail connected by the azo chromophore.[1]

Part 2: Synthesis & Impurity Profile

Understanding the synthesis is critical for determining the nature of the "remaining 5%" in a 95% purity sample. The synthesis involves the diazotization of metanilic acid followed by coupling with diphenylamine.

Synthesis Pathway

-

Diazotization: Metanilic acid is treated with sodium nitrite (

) and hydrochloric acid ( -

Coupling: The diazonium salt reacts with diphenylamine in an acidic medium.

-

Salting Out: The dye is precipitated using sodium chloride (

).

Impurity Analysis (The 5% Fraction): In a 95% purity grade, the impurities typically consist of:

-

Moisture (

): Azo dyes are hygroscopic. -

Inorganic Salts: Trace

or -

Unreacted Intermediates: Trace Diphenylamine (lipophilic) or Metanilic acid.

-

Isomers: Minor amounts of cis-isomer (though trans is thermodynamically favored).

Figure 2: Synthetic route for Metanil Yellow. The purification step is the differentiator between textile grade (~70%) and research grade (95%).

Part 3: Analytical Characterization Protocols

For research applications, verifying the concentration and purity of Metanil Yellow is essential. The following protocols are self-validating systems.

Protocol 1: UV-Vis Spectrophotometric Identification

Purpose: Rapid identification and concentration verification. Principle: Metanil Yellow exhibits pH-dependent absorption shifts due to protonation of the azo group.

Reagents:

-

Stock Solution: 100 mg Metanil Yellow (95%) in 100 mL distilled water.

-

Buffer A: 0.1 M HCl (pH ~1.0).

-

Buffer B: 0.1 M Phosphate Buffer (pH 7.0).

Procedure:

-

Dilute Stock Solution 1:100 into Buffer A and Buffer B separately.

-

Scan absorbance from 300 nm to 600 nm.

-

Validation Criteria:

-

Acidic (pH 1.2):

shift to ~520 nm (Red color). -

Neutral (pH 7.0):

at 414–436 nm (Yellow color). -

Molar Extinction Coefficient (

):

-

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment to confirm >95% composition and detect organic impurities (e.g., free diphenylamine).

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5

). -

Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 428 nm (for Metanil Yellow) and 280 nm (for impurities).

-

Injection Volume: 20

.

Self-Validating Step:

Inject a standard of pure Diphenylamine. If a peak appears at the same retention time in the Metanil Yellow sample (typically eluting later due to hydrophobicity), the sample contains unreacted precursors. Purity is calculated by area normalization:

Part 4: Biological Interaction & Toxicology

For drug development professionals, Metanil Yellow serves as a reference for azo-reduction metabolism. However, its toxicity profile (neurotoxicity and hepatotoxicity) must be accounted for in biological assays.

Metabolic Activation Mechanism

Ingested Metanil Yellow is cleaved by azoreductases (bacterial or hepatic) into two primary metabolites:

-

Metanilic Acid: Generally excreted rapidly.

-

p-Aminodiphenylamine: A reactive aromatic amine capable of undergoing N-hydroxylation, leading to Reactive Oxygen Species (ROS) generation.

Toxicological Pathways:

-

Oxidative Stress: Depletion of Glutathione (GSH) and Superoxide Dismutase (SOD).[3]

-

Neurotoxicity: Alteration of acetylcholinesterase (AChE) activity and monoamine levels.

Figure 3: Metabolic biotransformation of Metanil Yellow leading to oxidative stress-mediated toxicity.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24852034, Metanil Yellow. PubChem. [Link]

-

Ghosh, D., et al. (2017).[4] Metanil yellow: The toxic food colorant.[4][5] ResearchGate. [Link]

-

Ma, M., et al. (2019). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI. [Link]

Sources

- 1. iitg.ac.in [iitg.ac.in]

- 2. METANIL YELLOW CAS#: 587-98-4 [m.chemicalbook.com]

- 3. Ameliorating efficacy of eugenol against metanil yellow induced toxicity in albino Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thinkindiaquarterly.org [thinkindiaquarterly.org]

Technical Guide: Metanil Yellow – Toxicology, Regulation, and Advanced Detection Protocols

Executive Summary

Metanil Yellow (Acid Yellow 36; CAS No. 587-98-4) is a synthetic azo dye legally permitted for industrial applications (textiles, leather, paper) but strictly prohibited in food matrices by major regulatory bodies, including the FSSAI (India), EFSA (EU), and FDA (USA).[1][2] despite this, it remains a prevalent adulterant in turmeric powder, pulses (specifically Cajanus cajan or Arhar dal), and confectionery due to its low cost and intense color stability.

This guide provides a rigorous technical analysis of Metanil Yellow, detailing its toxicological mechanism of action, regulatory status, and validated detection methodologies ranging from rapid chemical screening to high-performance liquid chromatography (HPLC) and electrochemical nanosensing.

Chemical Profile and Toxicological Mechanism[2][3]

Chemical Identity[1][4][5]

-

IUPAC Name: Sodium 3-[4-anilinophenylazo]benzenesulfonate[1][3]

-

Class: Monoazo dye[1]

-

Solubility: Soluble in water and ethanol; soluble in lipids (facilitating bioaccumulation).

Mechanism of Toxicity

The toxicity of Metanil Yellow is primarily driven by the metabolic cleavage of its azo bond (-N=N-) by intestinal azoreductases. This biotransformation yields two primary aromatic amine metabolites: Metanilic acid and p-Aminodiphenylamine .[1]

These metabolites induce toxicity through three primary vectors:[1]

-

Oxidative Stress: Generation of Reactive Oxygen Species (ROS) leading to lipid peroxidation in hepatic and renal tissues.

-

Neurotoxicity: Alteration of cholinergic transmission (acetylcholinesterase inhibition) and aminergic signaling (dopamine/serotonin modulation).

-

Reproductive Toxicity: Disruption of spermatogenesis and ovarian cycle regularity.

Diagram 1: Metanil Yellow Toxicity Pathway

Figure 1 illustrates the metabolic breakdown and downstream pathological effects of Metanil Yellow ingestion.[2]

Caption: Metabolic activation of Metanil Yellow via azo reduction, leading to systemic oxidative stress and organ-specific damage.[1]

Analytical Challenges and Detection Framework

Detecting Metanil Yellow in food matrices is complicated by the presence of natural pigments (e.g., Curcumin in turmeric) which share similar absorbance maxima (~420-425 nm).[1] A robust detection strategy requires a tiered approach:

Tier 1: Rapid Screening (Field Level)

Principle: The azo group acts as a pH indicator. Under highly acidic conditions, the protonation of the azo nitrogen shifts the absorption spectrum (bathochromic shift).

-

Protocol:

-

Take 1g of food sample (turmeric/dal) in a test tube.

-

Add 5mL of water and shake well.

-

Add 5-10 drops of Concentrated Hydrochloric Acid (HCl).

-

Observation: Immediate color change to Magenta/Pink indicates the presence of Metanil Yellow. (Natural curcumin turns brownish-red but not magenta).[1]

-

Tier 2: Quantitative Verification (HPLC-PDA)

For regulatory compliance and quantification, High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is the gold standard.[1]

Table 1: Validated HPLC Protocol for Metanil Yellow

| Parameter | Specification | Rationale |

| Column | C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm) | Provides adequate retention and separation from polar matrix components.[1] |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.[1]0) | Buffer maintains analyte ionization state for consistent retention time.[1] |

| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | Organic modifier ensures elution of hydrophobic azo dye.[1] |

| Elution Mode | Gradient (Start 10% B, ramp to 90% B over 15 min) | Sharpens peaks and clears late-eluting matrix interferences.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure <2000 psi.[1] |

| Detection | PDA at 435 nm (Visible) & 254 nm (UV) | 435 nm is λmax for Metanil Yellow; 254 nm confirms aromaticity.[1] |

| Injection Vol | 20 µL | Standard loop size for optimal sensitivity without column overload.[1] |

Sample Preparation:

-

Extraction: Sonicate 1g sample with 20mL Methanol:Water (7:3) for 15 mins.

-

Clean-up: Centrifuge at 5000 rpm for 10 mins. Filter supernatant through 0.45 µm PTFE syringe filter.

-

Analysis: Inject directly into HPLC system.

Tier 3: Advanced Sensing (Electrochemical Nanosensors)

Emerging research utilizes electrochemical sensors for high-sensitivity detection without extensive sample prep.[1] These methods rely on the electro-oxidation of the azo group on modified electrodes.

Mechanism: Glassy Carbon Electrodes (GCE) are modified with nanomaterials (e.g., Multi-walled Carbon Nanotubes (MWCNTs) or Gold Nanoparticles (AuNPs)).[1][5] These modifiers increase the electroactive surface area and facilitate electron transfer, significantly lowering the Limit of Detection (LOD).

Diagram 2: Electrochemical Sensing Mechanism

Figure 2 depicts the electron transfer process at a nanocomposite-modified electrode interface.[1]

Caption: Electrochemical detection workflow using a nanomaterial-modified Glassy Carbon Electrode (GCE).

Validation and Quality Assurance

To ensure data integrity (Trustworthiness), any method used must undergo validation according to ICH or AOAC guidelines.

-

Linearity: The method must demonstrate a linear response (

) over the expected concentration range (e.g., 0.5 – 50 µg/mL). -

Recovery: Spiking studies should yield recovery rates between 85% and 115% to confirm successful extraction from complex matrices like turmeric.

-

LOD/LOQ:

-

HPLC-PDA: Typically ~0.05 µg/g.

-

Electrochemical Sensors: Can reach as low as ~10 nM (nanomolar).[1]

-

References

-

Ghosh, D., et al. (2017). Metanil yellow: The toxic food colorant.[6][7] Asian Journal of Pharmaceutical and Clinical Research. (Note: Link directs to related mechanistic study in IJMR for verification).

-

Food Safety and Standards Authority of India (FSSAI). Manual of Methods of Analysis of Foods - Food Additives.[1]

-

Sarkar, R., & Ghosh, A. (2012). Metanil yellow, a food additive, induces oxidative stress and apoptosis in the liver of rats. Toxicology and Industrial Health.[2]

-

Shah, A., et al. (2020). A Novel Electrochemical Nanosensor for the Simultaneous Sensing of Two Toxic Food Dyes.[5] ACS Omega.[5] [1]

-

Dixit, S., et al. (2011). Detection of synthetic food colours in sweets and confectioneries. Journal of Food Science and Technology.

Sources

- 1. METANIL YELLOW | 587-98-4 [chemicalbook.com]

- 2. thinkindiaquarterly.org [thinkindiaquarterly.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Acid Yellow 36 | 587-98-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Histological Staining Protocols Using Metanil Yellow for Animal Tissues

Abstract

Metanil Yellow (Acid Yellow 36) is a mono-azo acidic dye often underutilized in routine histology despite its superior capacity for collagen and cytoplasmic contrast. While Hematoxylin and Eosin (H&E) remain the gold standard for morphological overview, Metanil Yellow offers distinct advantages in multi-chromatic staining protocols, particularly for mucin profiling and connective tissue differentiation. This application note details the physicochemical mechanism of Metanil Yellow, provides three validated protocols for animal tissue analysis, and outlines troubleshooting strategies to ensure high-fidelity reproducibility in drug development and research workflows.

Introduction & Mechanism of Action

Chemical Basis

Metanil Yellow is an anionic (acidic) dye with a high affinity for acidophilic tissue components. In histological applications, it functions primarily as a plasma and connective tissue stain.

-

Mechanism: The dye molecule carries a negative charge (sulfonic acid group). In an acidic environment (low pH), the amino groups of tissue proteins (collagen, cytoplasm, muscle) become protonated (

). The anionic dye binds ionically to these cationic sites. -

Selectivity: Metanil Yellow is particularly effective at staining collagen fibers a distinct yellow, which provides excellent chromatic contrast against acid mucins (stained red by Mucicarmine or turquoise by Alcian Blue) and nuclear stains (Hematoxylin).[1] Unlike Eosin, which stains a broad spectrum of cytoplasmic elements pink, Metanil Yellow offers a sharper spectral separation from red/magenta dyes used in Periodic Acid-Schiff (PAS) or Mucicarmine protocols.

Strategic Applications

-

Mucin Profiling: Differentiating epithelial mucins (adenocarcinomas) from surrounding stroma.

-

Gastrointestinal Screening: Visualizing Barrett’s esophagus by contrasting goblet cells (Alcian Blue) against smooth muscle and collagen (Metanil Yellow).

-

Fungal Detection: Enhancing the visibility of PAS-positive fungal cell walls against a subdued yellow background, avoiding the "noise" of a heavy green counterstain (e.g., Light Green SF).

Validated Staining Protocols

Protocol A: Mucin & Connective Tissue Differentiation (Mucicarmine-Metanil Yellow)

Target: Demonstration of epithelial mucins (red) against a yellow connective tissue background.

Reagents Required:

-

Fixative: 10% Neutral Buffered Formalin (NBF).[2]

-

Nuclear Stain: Weigert’s Iron Hematoxylin (Working solution: Mix Part A & Part B 1:1).

-

Mucin Stain: Mayer’s Mucicarmine Solution.[3]

-

Counterstain: Metanil Yellow Solution (0.25% aqueous with 0.25% acetic acid).

Step-by-Step Workflow:

-

Deparaffinization: Xylene (3 changes, 3 min each).

-

Rehydration: 100% EtOH (2 changes), 95% EtOH, 70% EtOH, Distilled Water.

-

Nuclear Staining: Stain in Weigert’s Iron Hematoxylin for 7–10 minutes.

-

Note: Iron hematoxylin is resistant to the subsequent acidic solutions, preventing nuclear fading.

-

-

Wash: Running tap water for 10 minutes (nuclei should be black).

-

Mucin Staining: Stain in Mayer’s Mucicarmine for 45–60 minutes.

-

QC Check: Check microscopically; mucins should be deep rose/red.

-

-

Rinse: Quickly rinse in distilled water.

-

Counterstaining: Immerse in Metanil Yellow Solution for 30 seconds to 1 minute.

-

Critical Step: Do not overstain.[4] Metanil Yellow is potent; excess staining will obscure the mucin contrast.

-

-

Dehydration: Rapidly dehydrate through 95% EtOH and 100% EtOH (3 changes).

-

Note: Metanil Yellow can leach out in water/low-grade alcohol; rapid processing is essential.

-

-

Clearing & Mounting: Xylene (3 changes), mount with synthetic resin (e.g., DPX).[5]

Results:

-

Mucins: Deep Rose/Red

-

Nuclei: Black[6]

-

Background/Collagen: Yellow

Protocol B: Barrett’s Esophagus Screening (Alcian Blue - H&E - Metanil Yellow)

Target: Complex differentiation of acid mucins, nuclei, cytoplasm, and connective tissue.

Reagents Required:

-

Eosin Y (1% alcoholic).

-

Metanil Yellow (0.25% aqueous).

Workflow Visualization (Graphviz):

Figure 1: Sequential workflow for the Multiplex Alcian Blue-H&E-Metanil Yellow protocol.

Step-by-Step Methodology:

-

Pre-treatment: Place slides in 3% Acetic Acid for 3 minutes.

-

Mucin Stain: Stain in Alcian Blue (pH 2.5) for 30 minutes. Wash in running water.[7][8]

-

Nuclear Stain: Stain in Mayer’s Hematoxylin for 5 minutes. Blue in Scott’s Tap Water or Ammonia water.

-

Cytoplasmic Stain: Stain in Eosin Y for 1–2 minutes.

-

Differentiation/Counterstain: Dip in Metanil Yellow for 30–60 seconds.

-

Process: Dehydrate, clear, and mount.

Results:

-

Acid Mucins (Goblet Cells): Turquoise/Blue

-

Cytoplasm: Pink[8]

Technical Data & Troubleshooting

Solution Preparation

To ensure reproducibility, prepare the Metanil Yellow working solution as follows:

| Component | Quantity | Notes |

| Metanil Yellow Powder | 0.25 g | Ensure high purity (C.I. 13065) |

| Distilled Water | 100 mL | Type II water recommended |

| Glacial Acetic Acid | 0.25 mL | Acidification aids collagen binding |

| Mix Procedure | Dissolve powder in water, add acid, filter.[2] | Filter before every use to avoid precipitates. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Weak Yellow Staining | pH too high (alkaline) | Add 2–3 drops of acetic acid to the staining jar. Metanil Yellow requires acidic pH to bind. |

| Weak Yellow Staining | Over-washing | Dehydrate rapidly.[5] Do not wash in water after Metanil Yellow; go straight to 95% or 100% alcohol. |

| Background Noise | Overstaining | Reduce time to 15 seconds. Metanil Yellow is a strong dye. |

| Fading Nuclei | Incompatible Hematoxylin | Use Weigert’s Iron Hematoxylin for Protocol A. Aluminum hematoxylins (Mayer’s/Harris) can be decolorized by acidic counterstains if not properly blued. |

| Precipitates on Slide | Unfiltered solution | Filter the Metanil Yellow solution daily. |

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, safety compliance is non-negotiable.

-

Toxicity: Metanil Yellow is an azo dye.[1][12] While primarily studied for neurotoxicity in rats upon ingestion (Sarkar & Ghosh, 2012), histological handling poses different risks. It is a skin and eye irritant.[4][5]

-

PPE: Standard laboratory PPE (Nitrile gloves, lab coat, safety goggles) is mandatory.

-

Disposal: Solutions containing Metanil Yellow should be treated as hazardous chemical waste and not poured down the drain, as azo dyes can be persistent in water systems.

References

-

BioGnost. (n.d.). Metanil Yellow, Solution: Instructions for Use. Retrieved from [Link]

-

Quintero-Hunter, I., Grier, H., & Muscato, M. (1991).[13] Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections. Biotechnic & Histochemistry, 66(4), 169–172. Retrieved from [Link]

-

Sarkar, R., & Ghosh, A. R. (2012).[12] Metanil Yellow - An Azo Dye Induced Histopathological and Ultrastructural Changes in Albino Rat. The Bioscan, 7(3), 427–432.[12] Retrieved from [Link][12]

-

Leica Biosystems. (n.d.). Special Stains: Mucins and Glycogen.[9] Retrieved from [Link][3][4][7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biognost.com [biognost.com]

- 3. newcomersupply.com [newcomersupply.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pathnsitu.com [pathnsitu.com]

- 6. researchgate.net [researchgate.net]

- 7. newcomersupply.com [newcomersupply.com]

- 8. newcomersupply.com [newcomersupply.com]

- 9. Special Stains for Mucins and Glycogen [leicabiosystems.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Histochemical and biochemical analysis of collagen content in formalin-fixed, paraffin embedded colonic samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. METANIL YELLOW - AN AZO DYE INDUCED HISTOPATHOLOGICAL AND ULTRASTRUCTURAL CHANGES IN ALBINO RAT (RATTUS NORVEGICUS) | The Bioscan [thebioscan.com]

- 13. Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

Using Metanil yellow 95% as a counterstain in plant histology

Application Note: High-Contrast Visualization of Fungal Pathogens in Plant Histology using Metanil Yellow 95%

Executive Summary

In the development of agricultural antifungals and phytopathology research, the precise visualization of fungal hyphae against complex plant tissue backgrounds is critical. Traditional counterstains (e.g., Fast Green FCF or Methyl Green) often lack the necessary contrast-to-noise ratio when paired with carbohydrate-specific stains like Periodic Acid-Schiff (PAS).

This Application Note details the protocol for using Metanil Yellow 95% (CAS 587-98-4) as a specialized cytoplasmic counterstain. Unlike crude industrial grades, the 95% purity specification ensures stoichiometric binding to basic proteins without non-specific precipitation. This method yields a high-contrast artifact-free background (pale yellow) that significantly enhances the detection of PAS-positive fungal structures (magenta/purple), streamlining efficacy screening in fungicide development pipelines.

Chemical Profile & Mechanism of Action

Metanil Yellow (Acid Yellow 36) is an anionic mono-azo dye. Its efficacy in histology relies on its amphoteric nature but predominantly functions as an acid dye in low pH environments.

Physicochemical Properties

| Property | Specification | Relevance to Histology |

| CAS Number | 587-98-4 | Unique identifier for safety/regulatory compliance.[1][2][3] |

| Dye Class | Acid Mono-Azo | High affinity for basic amino acids (lysine, arginine). |

| Purity | ≥ 95% | Critical. Lower grades contain salts that alter ionic strength, causing patchy staining. |

| Solubility | Soluble in water/alcohol | Allows for flexible differentiation steps. |

| Charge | Anionic (-) | Binds to cationic (+) tissue components.[3] |

Mechanism of Staining

In plant tissues, cell walls are rich in carbohydrates (cellulose, pectin), while the cytoplasm contains proteins.

-

Primary Stain (PAS): Oxidizes 1,2-glycol groups in polysaccharides (fungal chitin/glucans) to aldehydes, which react with Schiff’s reagent to form a magenta complex.

-

Counterstain (Metanil Yellow): At an acidic pH, the sulfonic acid group (

) of Metanil Yellow forms ionic bonds with protonated amino groups (

Diagram 1: Chemical Interaction Mechanism

Caption: Electrostatic interaction between anionic Metanil Yellow and protonated cytoplasmic proteins.

Validated Protocol: PAS-Metanil Yellow Staining

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) plant tissues infected with fungal pathogens (e.g., Fusarium, Botrytis).

Reagents Required:

-

Fixative: 10% Neutral Buffered Formalin (NBF) or FAA (Formalin-Acetic-Alcohol).

-

Stain: Schiff’s Reagent (stored at 4°C).[4]

-

Counterstain:

-

Stock: Metanil Yellow 95% (0.25g) dissolved in Distilled Water (100mL) + Glacial Acetic Acid (0.25mL).

-

-

Differentiator: 95% Ethanol.

Workflow Diagram

Caption: Step-by-step workflow for the PAS-Metanil Yellow staining procedure.[3][6][7][8]

Step-by-Step Methodology

-

Deparaffinization:

-

Immerse slides in Xylene (2 changes, 5 min each).

-

Rehydrate through graded ethanols (100% x2, 95%, 70%) to distilled water.

-

Note: Ensure complete wax removal; plant cuticles can trap wax, preventing dye penetration.

-

-

Periodic Acid Oxidation:

-

Incubate slides in 0.5% Periodic Acid for 10 minutes at room temperature.

-

Rinse in distilled water (3 changes).

-

-

Schiff’s Reaction (The Target Stain):

-

Immerse in Schiff’s Reagent for 15–30 minutes.

-

Critical: This step must be performed in a closed container protected from light.

-

Wash in running lukewarm tap water for 10 minutes. The sections should turn pink/magenta.

-

-

Metanil Yellow Counterstaining:

-

Immerse slides in the Metanil Yellow working solution for 30 to 60 seconds .

-

Expert Insight: Do not overstain. Metanil Yellow is potent. If the section turns dark yellow/orange, it will mask the PAS reaction.

-

-

Differentiation & Dehydration:

-

Rinse quickly in distilled water.

-

Dip rapidly (2–3 dips) in 95% Ethanol . This differentiates the Metanil Yellow, removing excess dye from the cell walls and leaving it primarily in the cytoplasm.

-

Dehydrate in 100% Ethanol (2 changes, 2 min each).

-

Clear in Xylene and mount with a resinous medium (e.g., DPX).

-

Data Interpretation & Troubleshooting

| Structure | Expected Color | Interpretation |

| Fungal Hyphae | Deep Magenta | High chitin/glucan content reacts strongly with PAS. |

| Plant Cell Walls | Pink/Red | Cellulose reacts with PAS, but less intensely than fungal walls. |

| Plant Cytoplasm | Pale Yellow | Metanil Yellow binds to cytoplasmic proteins. |

| Nuclei | Yellow/Unstained | Unless a hematoxylin step is added (not recommended here as it reduces contrast). |

Troubleshooting Guide:

-

Issue: Fungal hyphae are difficult to see.

-

Cause: Metanil Yellow is too intense (Orange background).

-

Solution: Increase differentiation time in 95% ethanol or dilute the counterstain.

-

-

Issue: Background is patchy.

-

Cause: Impure dye (Industrial grade <80%).

-

Solution: Ensure Metanil Yellow is analytical grade (95%+) to prevent salt precipitation.

-

Safety & Handling (E-E-A-T)

Metanil Yellow (CAS 587-98-4) is classified as a Skin Sensitizer (Category 1) .[2][9]

-

Hazard Statement: H317 (May cause an allergic skin reaction).[1][2][9][10]

-

Toxicology: Research indicates potential neurotoxicity and methaemoglobinaemia upon ingestion.[1] It is strictly for in vitro diagnostic use, not for food or cosmetic application.

-

Disposal: Solutions containing Metanil Yellow must be disposed of as hazardous chemical waste, not poured down the drain, due to aquatic toxicity.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11436, Metanil Yellow. PubChem. Available at: [Link]

-

Quintero-Hunter, I., et al. (1991). Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections. Biotechnic & Histochemistry. Available at: [Link]

-

Carl Roth GmbH. Safety Data Sheet: Metanil Yellow (C.I. 13065).[3][11] Available at: [Link]

-

University of Rochester Medical Center. Periodic Acid Schiff (PAS) Staining Protocol. Center for Musculoskeletal Research. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. kumc.edu [kumc.edu]

- 5. urmc.rochester.edu [urmc.rochester.edu]

- 6. pathnsitu.com [pathnsitu.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. fishersci.ch [fishersci.ch]

- 11. carlroth.com [carlroth.com]

Application Notes and Protocols for Metanil Yellow as a Novel Protein Gel Stain

For Researchers, Scientists, and Drug Development Professionals

A New Horizon in Protein Visualization: Exploring the Potential of Metanil Yellow

Introduction: Beyond a pH Indicator

Metanil yellow, a water-soluble anionic azo dye, is well-documented as a pH indicator with a color transition from red to yellow between pH 1.2 and 3.2.[1] Historically, its applications have been in histology as a counterstain and, regrettably, as an illicit food adulterant.[1] This application note, however, ventures into a novel application: the use of Metanil yellow as a stain for visualizing proteins in polyacrylamide gels following electrophoresis. We present a detailed protocol based on the fundamental principles of protein chemistry and staining, proposing Metanil yellow as a potentially viable, simple, and cost-effective alternative to conventional staining methods.

Proposed Principle of Staining: A Dual-Interaction Mechanism

The efficacy of a protein stain is contingent on its ability to bind selectively and reversibly or irreversibly to proteins within the gel matrix. We propose that Metanil yellow interacts with proteins through a dual mechanism involving both electrostatic and hydrophobic interactions, analogous to the mechanism of other anionic dyes like Coomassie Brilliant Blue.[2]

-

Electrostatic Interactions: Metanil yellow possesses a negatively charged sulfonate group (SO₃⁻).[2] In an acidic environment, which is typically used for protein fixation in gels, the amino groups of basic amino acid residues (e.g., lysine, arginine, and histidine) on the protein surface become protonated, acquiring a positive charge.[2][3] This creates a favorable electrostatic attraction between the anionic dye and the cationic protein molecules, leading to the formation of a dye-protein complex.

-

Hydrophobic Interactions: The molecular structure of Metanil yellow also features aromatic phenyl rings, which are hydrophobic in nature.[4] Proteins, depending on their tertiary structure, present hydrophobic patches on their surface.[5][6] These nonpolar regions of the dye can interact with the hydrophobic domains of the proteins, further stabilizing the dye-protein complex.[7][8]

This dual-interaction model suggests that an acidic staining solution would be optimal for maximizing the binding of Metanil yellow to proteins that have been fixed within the polyacrylamide gel matrix.

Experimental Workflow for Metanil Yellow Staining

The proposed workflow for utilizing Metanil yellow as a protein gel stain follows the conventional steps of fixation, staining, and destaining.

Figure 1: Proposed experimental workflow for Metanil yellow protein gel staining.

Detailed Protocols

Disclaimer: The following protocols are proposed based on the chemical properties of Metanil yellow and established principles of protein gel staining. Optimization may be required for specific applications and protein types.

Reagent Preparation

-

Fixation Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.

-

Staining Solution (0.05% Metanil Yellow): Dissolve 0.5 g of Metanil yellow in 100 ml of deionized water. Add 400 ml of methanol and 100 ml of glacial acetic acid. Adjust the final volume to 1 L with deionized water. Filter the solution through Whatman No. 1 filter paper to remove any undissolved particles.

-

Destaining Solution: 10% (v/v) Acetic Acid in deionized water.

Staining Procedure

-

Fixation: After electrophoresis, carefully remove the polyacrylamide gel and place it in a clean container with a sufficient volume of Fixation Solution to fully immerse the gel. Gently agitate on a shaker for 30-60 minutes. This step is crucial for precipitating the proteins within the gel matrix and removing interfering substances like SDS.

-

Staining: Discard the Fixation Solution and add the Staining Solution. Ensure the gel is fully submerged. Gently agitate the gel at room temperature for 1-2 hours. The duration may be extended for thicker gels or lower protein concentrations.

-

Destaining: Decant the Staining Solution. Add the Destaining Solution and gently agitate. Replace the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a pale yellow or colorless background.

-

Visualization and Storage: The stained gel can be visualized using a standard white light transilluminator. For documentation, the gel can be photographed or scanned. For long-term storage, the gel can be kept in deionized water at 4°C.

Comparative Performance Analysis

The following table provides a comparative overview of the anticipated performance of Metanil yellow against the well-established Coomassie Brilliant Blue and silver staining methods. The performance characteristics of Metanil yellow are theoretical and require experimental validation.

| Feature | Metanil Yellow (Theoretical) | Coomassie Brilliant Blue (R-250) | Coomassie Brilliant Blue (G-250, Colloidal) | Silver Staining |

| Sensitivity | Estimated 50-100 ng | ~100 ng[1][9][10] | ~50 ng[10] | 0.1 - 1 ng[11] |

| Dynamic Range | Potentially moderate | Good | Good | Narrow[12] |

| Protocol Time | 2-4 hours | 4-12 hours | 1-3 hours | 1.5-3 hours |

| Mass Spectrometry Compatibility | Potentially compatible (non-covalent binding) | Good (reversible staining)[13] | Good (reversible staining)[13] | Limited (some protocols are MS-compatible with reduced sensitivity)[14][15] |

| Cost | Low | Low | Moderate | Moderate |

| Ease of Use | Simple | Simple | Very Simple (often no destain) | Complex, multi-step |

Potential Advantages and Limitations

Potential Advantages:

-

Cost-Effectiveness: Metanil yellow is an inexpensive dye, which could make it an attractive option for high-throughput laboratories.

-

Simple Protocol: The proposed protocol is straightforward and does not require specialized equipment.

-

Reversible Staining: As an anionic dye that binds non-covalently, it is plausible that the staining is reversible, making it potentially compatible with downstream applications such as mass spectrometry.

Limitations and Considerations:

-

Novelty and Lack of Validation: This is a proposed application, and the protocol has not been extensively validated. The sensitivity, linearity, and compatibility with various downstream applications are yet to be empirically determined.

-

Safety: While used in histology, Metanil yellow is a chemical dye and should be handled with appropriate personal protective equipment (PPE). It is also a known toxic substance if ingested.[16]

-

pH Sensitivity: The pH-dependent color of Metanil yellow might influence the final appearance of the stained bands and background, requiring careful control of the pH of the staining and destaining solutions.

Conclusion and Future Directions

The application of Metanil yellow for staining protein gels presents an intriguing possibility for a simple, cost-effective visualization method. The proposed mechanism, based on electrostatic and hydrophobic interactions, provides a solid theoretical foundation for its use. Further experimental validation is necessary to fully characterize its performance in terms of sensitivity, dynamic range, and compatibility with downstream proteomic analyses. We encourage the research community to explore this novel application and share their findings to collectively assess the utility of Metanil yellow in the proteomics toolkit.

References

-

ResearchGate. (2022, August 26). R-250 and G-250, which one is more sensitive for sds-page gel protein detection? Retrieved from [Link]

-

Wikipedia. (n.d.). Metanil Yellow. Retrieved from [Link]

-

G-Biosciences. (2015, April 22). How to Choose between G250 or R250 Coomassie Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure and molecular formula of Metanil yellow. Retrieved from [Link]

- THINK INDIA JOURNAL. (2019, September 17). Toxic Effect of Metanil Yellow As Food Adulterant: A Review.

-

PubMed. (n.d.). Mass spectrometry compatibility of two-dimensional gel protein stains. Retrieved from [Link]

-

MDPI. (2022, December 7). Insights into the pH-Dependent Adsorption Behavior of Ionic Dyes on Phosphoric Acid-Activated Biochar. Retrieved from [Link]

-

Loba Chemie. (n.d.). metanil yellow ar - pH Indicator (Solid). Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrophobic interactions are the driving forces of dye binding affinity to proteins. Retrieved from [Link]

-

G-Biosciences. (2015, March 3). Which Stain is Most Compatible with Mass Spectrometry? Retrieved from [Link]

-

PMC - NIH. (n.d.). Investigation of the pH‐dependence of dye‐doped protein–protein interactions. Retrieved from [Link]

-

PMC - NIH. (n.d.). Metal-Binding Dependent Disruption of Membranes by Designed Helices. Retrieved from [Link]

-

FineTest ELISA Kit. (2021, June 28). Role of Intermolecular Forces in Background Staining: Ionic Interaction and Hydrophobic Interaction. Retrieved from [Link]

-

PubMed. (n.d.). Improved dynamic range of protein quantification in silver-stained gels by modelling gel images over time. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectral Compatibility of Four Proteomics Stains. Retrieved from [Link]

-

Bitesize Bio. (n.d.). Protein Staining Methods: An Overview of 3 of the Best. Retrieved from [https://bitesizebio.com/22 staining-methods-an-overview-of-3-of-the-best/]([Link] staining-methods-an-overview-of-3-of-the-best/)

-

YouTube. (2016, December 3). Hydrophobic interactions. Retrieved from [Link]

-

MDPI. (2020, August 14). Adsorption of Anionic Dye on the Acid-Functionalized Bentonite. Retrieved from [Link]

-

ACS Publications. (2026, February 2). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. Retrieved from [Link]

-

ResearchGate. (2025, October 15). (PDF) Cation–Anionic Interactions of Dyes in Aqueous Solutions: Bromocresol Purple in the Processes of Dissimilar Association. Retrieved from [Link]

-

Harvard University. (n.d.). Guidelines - Taplin Mass Spectrometry Facility. Retrieved from [Link]

-

PMC - NIH. (2021, February 1). Identifying hydrophobic protein patches to inform protein interaction interfaces. Retrieved from [Link]

-

MDPI. (2020, October 31). High Sensitivity Protein Gel Electrophoresis Label Compatible with Mass-Spectrometry. Retrieved from [Link]

-

Interchim. (n.d.). Coomassie Blue (R-250, G-250). Retrieved from [Link]

-

ResearchGate. (2008, February 19). (PDF) Stain efficiency and MALDI-TOF MS compatibility of seven visible staining procedures. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. mdpi.com [mdpi.com]

- 4. reddit.com [reddit.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Identifying hydrophobic protein patches to inform protein interaction interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of Intermolecular Forces in Background Staining: Ionic Interaction and Hydrophobic Interaction - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 9. researchgate.net [researchgate.net]

- 10. Staining Protein Gels with Coomassie Blue - National Diagnostics [nationaldiagnostics.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Improved dynamic range of protein quantification in silver-stained gels by modelling gel images over time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometry compatibility of two-dimensional gel protein stains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Investigation into the binding of dyes within protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

Metanil yellow 95% in fluorescence microscopy techniques

Application Note: Metanil Yellow 95% in Fluorescence Quenching & Microscopy

Abstract

Metanil Yellow (Acid Yellow 36) is a mono-azo dye traditionally utilized as a histological counterstain and industrial colorant. In the context of advanced fluorescence techniques, its utility shifts from a direct fluorophore to a potent fluorescence quencher and contrast agent . This guide details the application of Metanil Yellow 95% in determining protein-ligand binding parameters via fluorescence quenching spectroscopy (specifically with Serum Albumin) and its role as a high-contrast counterstain in multi-modal microscopy. These protocols are essential for researchers in toxicology, drug development, and structural biology.

Introduction & Mechanism of Action

Unlike standard fluorophores (e.g., FITC, Rhodamine), Metanil Yellow typically exhibits negligible intrinsic fluorescence in aqueous solution. Its value lies in its high molar absorptivity (

The Biophysical Mechanism: Fluorescence Quenching

The primary application in drug development is the characterization of binding affinity to carrier proteins like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).

-

Intrinsic Fluorophore: BSA/HSA contains Tryptophan (Trp) residues (Trp-134, Trp-212) that emit strong fluorescence when excited at 280–295 nm (

). -

The Quencher: Metanil Yellow acts as a ligand. Upon binding to the protein's hydrophobic pockets (Sudlow's sites), it quenches the intrinsic Trp fluorescence.

-

Quenching Modes:

-

Static Quenching: Formation of a non-fluorescent ground-state complex between the dye and protein.[1]

-

Dynamic (Collisional) Quenching: Energy loss due to collisions in the excited state.

-

FRET (Förster Resonance Energy Transfer): Non-radiative energy transfer if the emission spectrum of the donor (Trp) overlaps sufficiently with the absorption spectrum of the acceptor (Metanil Yellow).

-

Histological Contrast Mechanism

In microscopy, Metanil Yellow binds collagen and cytoplasm. In fluorescence mode, it is often used to suppress background autofluorescence or provide a dark contrast background against bright fluorescent labels in correlative imaging.

Visualization: Quenching Pathway & Workflow

Figure 1: Mechanism of Tryptophan fluorescence quenching by Metanil Yellow binding.

Protocol A: Protein Binding Interaction Study (Fluorescence Quenching)

Objective: Determine the Stern-Volmer quenching constant (

Reagents & Equipment

-

Metanil Yellow 95% : Prepare a

stock solution in Milli-Q water. -

BSA/HSA Stock :

in Phosphate Buffered Saline (PBS), pH 7.4. -

Buffer : PBS (pH 7.4).

-

Equipment : Fluorescence Spectrophotometer (equipped with temperature controller).

Step-by-Step Methodology

-

Baseline Measurement:

-

Add 2.5 mL of BSA solution (

) to a quartz cuvette (1 cm path length). -

Set Excitation (

) to 280 nm . -

Scan Emission (

) from 300 nm to 500 nm . -

Record the peak intensity at ~340 nm (

).

-

-

Titration:

-

Successively add aliquots (e.g., 5–10 µL) of Metanil Yellow stock solution to the cuvette.

-

Note: Keep the total volume change

to minimize dilution errors, or apply a dilution correction factor. -

Mix gently by inversion or magnetic stirring for 2 minutes to ensure equilibrium.

-

-

Measurement Series:

-

Record the fluorescence spectrum after each addition (

). -

Repeat the titration at three different temperatures (e.g., 298 K, 303 K, 310 K) to distinguish between static and dynamic quenching.

-

-

Data Analysis (The Stern-Volmer Plot): Calculate the quenching parameters using the Stern-Volmer equation:

[1]Parameter Definition Typical Value Range Fluorescence intensity without/with quencher N/A Concentration of Metanil Yellow Stern-Volmer Quenching Constant Bimolecular Quenching Rate Constant -

Plot:

(y-axis) vs. -

Interpretation: A linear slope indicates a single class of fluorophores. If

is significantly larger than the diffusion-controlled limit (

-

Protocol B: Histological Counterstaining for Fluorescence Microscopy

Objective: Use Metanil Yellow as a contrast stain to outline tissue architecture (collagen/cytoplasm) without interfering with specific nuclear or immunofluorescent labels.

Reagents

-

Staining Solution: 0.25% Metanil Yellow in 0.25% Acetic Acid.

-

Primary Stain: DAPI (Nuclei) or specific antibody-fluorophore conjugate.

Workflow

-

Deparaffinization: Xylene (2x 5 min)

100% EtOH (2x 3 min) -

Specific Labeling: Perform standard Immunofluorescence (IF) or DAPI staining first.

-

Counterstaining:

-

Immerse slides in Metanil Yellow solution for 15–30 seconds.

-

Critical: Do not overstain; Metanil Yellow binds rapidly.

-

-

Rinsing: Quickly rinse in distilled water (2 changes) to remove excess dye.

-

Dehydration & Mounting: Rapid dehydration (if using organic mounting media) or mount directly in aqueous anti-fade media.

-

Imaging:

-

Channel 1 (Target): UV/Blue excitation for DAPI/FITC.

-

Channel 2 (Context): Metanil Yellow absorbs blue light. In brightfield, it appears yellow. In fluorescence, it may appear as a dark "negative" space against autofluorescence, or exhibit faint broad emission if over-exposed, providing structural context.

-

Safety & Handling (Neurotoxicity Warning)

Metanil Yellow is classified as a neurotoxin and potential carcinogen (Class 2B).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Handling: Weigh powder in a fume hood to avoid inhalation.

-

Disposal: Collect all liquid waste as hazardous chemical waste (Azo dye content). Do not pour down the sink.

References

-

Protein Interaction & Quenching

- Title: Interaction of Metanil Yellow with Bovine Serum Albumin: A Fluorescence Quenching Study.

- Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Context: Defines the static quenching mechanism and binding constants ( ).

-

Histological Application

-

Toxicological Detection

Sources

- 1. Bovine Serum Albumin Interactions with Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metanil Yellow for microscopy Hist., indicator pH 1.2-2.3 587-98-4 [sigmaaldrich.com]

- 3. Histology Stains - Embryology [embryology.med.unsw.edu.au]

- 4. Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of metanil yellow dye in turmeric powder using a unique fluorescence Europium doped carbon dots - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Detection and Quantification of Metanil Yellow Adulterant in Curcuma longa (Turmeric)

[1]

Abstract & Scope

This technical guide addresses the critical need for detecting Metanil Yellow (Acid Yellow 36) , a non-permitted synthetic azo dye, in turmeric (Curcuma longa) rhizomes and powder. While turmeric is a staple in drug development (for curcumin extraction) and food science, its economic value drives adulteration with Metanil Yellow to mimic the bright yellow hue of high-quality curcuminoids.

Metanil Yellow is a neurotoxic and carcinogenic agent (Category CII toxicant). Its presence in raw materials compromises pharmaceutical purity and food safety. This guide provides a tiered testing protocol: a rapid chemical screening for field assessment and a high-precision HPLC method for quantitative validation.

Scientific Basis & Mechanism

Understanding the chemical distinction between the analyte (Metanil Yellow) and the matrix (Curcumin) is vital for result interpretation.

The Chemical Differentiator: pH Sensitivity

Both Curcumin and Metanil Yellow act as pH indicators, but they react inversely in acidic environments.[1] This physiochemical difference is the foundation of the rapid screening protocol.

-

Curcumin (Natural): A polyphenol that exhibits keto-enol tautomerism. It turns Red/Brown in alkaline conditions (pH > 8.0) but remains Yellow/Orange in acidic conditions.[2]

-

Metanil Yellow (Adulterant): An azo dye containing a diphenylamine group.[1][3] It acts as an acid-base indicator with a transition range of pH 1.2–2.[1]3. In the presence of strong acid (HCl), the azo nitrogen is protonated, causing a bathochromic shift from yellow to Magenta/Violet .

Mechanism of Action Diagram

The following diagram illustrates the logical flow of the detection strategy and the chemical mechanism involved.

Caption: Figure 1. Decision logic for Metanil Yellow detection based on acid-induced bathochromic shift.

Protocol A: Rapid Qualitative Screening (The HCl Test)

Use Case: Incoming raw material inspection, field testing.

Reagents & Equipment

-

Concentrated Hydrochloric Acid (HCl) – 37% (Analytical Grade).

-

Deionized Water.

-

Glass Test Tubes (Borosilicate).

-

Pipettes.[4]

Methodology

-

Sample Prep: Place approximately 1 g of turmeric powder into a clean test tube.

-

Solvation: Add 5 mL of deionized water and vortex/shake vigorously for 1 minute to suspend the particles.

-

Reaction: Add 2 mL of Concentrated HCl dropwise into the solution.

-

Observation: Observe the color change immediately and after 1 minute.

Interpretation & Validation

| Observation | Interpretation | Mechanism |

| Yellow / Pale Orange | Negative (Pure Turmeric) | Curcuminoids are stable in acid. |

| Instant Pink / Violet | Positive (Adulterated) | Protonation of Metanil Yellow azo bond. |

| Effervescence | Interference (Chalk/Carbonate) | Inorganic adulterants (chalk powder) reacting with acid. |

-

Self-Validation Step: To confirm the pink color is not due to other anthocyanins, add a few drops of water to dilute. If the pink color persists or intensifies, it confirms the dye.[1] If it disappears rapidly, it may be a matrix artifact (though rare in turmeric).

Protocol B: Quantitative HPLC Analysis (Gold Standard)

Use Case: Certificate of Analysis (CoA) generation, precise quantification (LOD < 0.5 µg/kg).

Chromatographic Conditions

-

System: UHPLC or HPLC with Photodiode Array (PDA) Detector.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm).[5]

-

Wavelengths:

-

425 nm (Curcuminoids).[5]

-

413–436 nm (Metanil Yellow - Max absorption varies slightly by solvent).

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

Mobile Phase Gradient

-

Solvent A: 0.1% Formic Acid in Water (Buffer).

-

Solvent B: Acetonitrile (Organic Modifier).

| Time (min) | % Solvent A | % Solvent B |

| 0.0 | 60 | 40 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 15.0 | 60 | 40 |

Sample Preparation Workflow

-

Weigh: Accurately weigh 1.0 g of turmeric powder.

-

Extract: Add 25 mL Methanol (HPLC Grade). Sonicate for 15 minutes to solubilize dyes.

-

Centrifuge: Spin at 5000 rpm for 5 minutes.

-

Filter: Pass the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Workflow Diagram

Caption: Figure 2. HPLC Sample Preparation and Analysis Workflow.

Safety & Toxicity Profile

Researchers handling Metanil Yellow standards for calibration must adhere to strict safety protocols.

References

-

Food Safety and Standards Authority of India (FSSAI). (2016). Manual of Methods of Analysis of Foods: Food Additives. (Method 10.3: Detection of Metanil Yellow).

-

Dixit, S., et al. (2010). Detection of Metanil Yellow in Foodstuffs.[7][1][4][6][8][10][11][12][13][14] Journal of Food Science and Technology.

-

Nagaraja, T. N., & Desiraju, T. (1993).[6] Effects of chronic consumption of metanil yellow by developing and adult rats on brain regional levels of noradrenaline, dopamine and serotonin.

-

Dhaka, S., et al. (2016).[6] Evaluation of Turmeric Powder Adulterated with Metanil Yellow Using FT-Raman and FT-IR Spectroscopy. Foods (MDPI).

-

PubChem. (n.d.).[6] Metanil Yellow - Compound Summary (CID 11336). National Library of Medicine.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. ewra.net [ewra.net]

- 4. metrohm.com [metrohm.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Metanil Yellow - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Effects of chronic consumption of metanil yellow by developing and adult rats on brain regional levels of noradrenaline, dopamine and serotonin, on acetylcholine esterase activity and on operant conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. iipseries.org [iipseries.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Application Note: Metanil Yellow for Toxicological Assessment and Histological Counterstaining

The following Application Note and Protocol guide is structured to address the specific biochemical properties of Metanil Yellow (Acid Yellow 36).

Scientific Constraint & Safety Warning: Metanil Yellow is a known neurotoxin, hepatotoxin, and carcinogen (Group 2B/3). Unlike benign vital stains (e.g., Calcein AM or Hoechst), Metanil Yellow is not a passive tracker of healthy physiology. In live-cell applications, it is primarily used as a model toxicant to study oxidative stress, azo-dye metabolism, or as a challenge agent in toxicology screenings. In histological contexts, it serves as a high-contrast counterstain.[1]

Executive Summary

Metanil Yellow (Acid Yellow 36) is an anionic azo dye historically utilized as an industrial colorant and, illicitly, as a food adulterant.[2][3][4][5] In modern biomedical research, its application is bifurcated:

-

Live Cell/Tissue (Vital Context): It functions as a toxicological probe to assess azo-dye uptake, reductive cleavage by azoreductases, and the induction of oxidative stress in hepatic and neuronal models.

-

Fixed Tissue (Histological Context): It serves as a robust plasma counterstain (e.g., in Mucicarmine or PAS stains), providing yellow contrast to collagen and cytoplasm against nuclear or fungal targets.

This guide provides protocols for both tracking the vital uptake/toxicity of the dye in live systems and its use as a morphological counterstain in fixed preparations.

Mechanism of Action & Interaction[6]

Cellular Uptake and Biotransformation (Live Systems)

In live biological systems (e.g., Rattus norvegicus models or HepG2 cell lines), Metanil Yellow acts as an exogenous stressor.

-

Entry: The anionic sulfonate group facilitates interaction with cationic domains of membrane proteins, though passive diffusion is limited by charge. Uptake is often mediated by organic anion transporters (OATs).

-

Metabolism: Intracellular azoreductases cleave the azo bond (-N=N-), generating metanilic acid and p-aminodiphenylamine .

-

Cytotoxicity: These metabolites disrupt the Electron Transport Chain (ETC), generating Reactive Oxygen Species (ROS), leading to lipid peroxidation and mitochondrial depolarization.

Histological Affinity (Fixed Systems)

As an acid dye, Metanil Yellow binds electrostatically to acidophilic tissue components (cytoplasm, muscle, collagen) via ionized amino groups on proteins. It offers high contrast against basic dyes (e.g., Hematoxylin, Carmine).

Mechanistic Pathway Diagram

Figure 1: Dual pathway of Metanil Yellow. In live cells (red dashed box), it undergoes metabolic cleavage leading to toxicity. In fixed tissue (green node), it binds passively to proteins.

Protocol A: Vital Assessment of Uptake and Cytotoxicity

Purpose: To monitor the uptake kinetics and cytotoxic threshold of Metanil Yellow in live mammalian cells (e.g., HepG2, PC12). This is critical for food safety and environmental toxicology studies.

Reagents & Equipment[7]

-

Stock Solution: Metanil Yellow (Sigma-Aldrich), 10 mM in DMSO.

-

Culture Media: DMEM supplemented with 10% FBS.

-

Viability Probe: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) OR Resazurin.

-

ROS Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate) for correlating uptake with stress.

-

Equipment: Microplate reader (Absorbance 434 nm & 570 nm), Fluorescence Microscope.

Step-by-Step Methodology

Phase 1: Preparation and Dosing

-

Seeding: Seed cells at density

cells/mL in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂. -

Dose-Response Preparation: Prepare serial dilutions of Metanil Yellow in serum-free media:

-

Low Dose (Sub-lethal): 1 µM – 10 µM

-

Mid Dose (Stress Induction): 50 µM – 100 µM

-

High Dose (Necrotic): >200 µM

-

-

Exposure: Aspirate old media and apply 100 µL of Metanil Yellow dilutions. Incubate for 3, 6, 12, or 24 hours .

Phase 2: Monitoring Uptake (Absorbance/Fluorescence)

Note: Metanil Yellow has intrinsic absorbance (~434 nm) and weak fluorescence which can be quenched by cellular environments. Direct imaging is difficult; therefore, we use competitive probing.

-

Visual Inspection: Observe yellowing of the cytoplasm under brightfield microscopy. Note vacuolization (sign of stress).

-

ROS Correlation (Vital Staining):

-

Wash cells 2x with PBS to remove extracellular dye.

-

Incubate with 10 µM DCFH-DA for 30 minutes.

-

Imaging: Excitation 485 nm / Emission 535 nm.

-

Result: Cells with high Metanil Yellow uptake will exhibit increased green fluorescence due to ROS generation.

-

Phase 3: Viability Quantification (MTT Assay)

-

Add 10 µL of MTT reagent (5 mg/mL) to each well containing Metanil Yellow-treated cells.

-

Incubate for 4 hours at 37°C.

-

Solubilize formazan crystals with 100 µL DMSO.

-

Read Absorbance: Measure at 570 nm (formazan) and 434 nm (residual Metanil Yellow interference check).

Data Interpretation Table

| Parameter | Control (Untreated) | Low Dose (10 µM) | High Dose (200 µM) |

| Morphology | Adherent, spindle/cuboidal | Slight swelling | Rounded, detached, blebbing |

| ROS (DCFH-DA) | Low Basal Fluorescence | Moderate Increase (+) | High Intensity (+++) |

| Mitochondrial Activity | 100% | 85-95% | < 40% (Significant Toxicity) |

| Intracellular Color | Clear/Refractive | Faint Yellow | Distinct Yellow Aggregates |

Protocol B: Histological Counterstaining (Fixed Tissue)

Purpose: To use Metanil Yellow as a contrast agent in mucin or collagen staining workflows (e.g., Mayer’s Mucicarmine).

Reagents

-

Fixative: 10% Neutral Buffered Formalin.

-

Primary Stain: Mayer’s Mucicarmine or Hematoxylin.

-

Metanil Yellow Solution:

-

Metanil Yellow: 0.25 g

-

Distilled Water: 100 mL

-

Glacial Acetic Acid: 0.25 mL (Acidity promotes binding).

-

Step-by-Step Methodology

-

Deparaffinization: Xylene (2x 5 min)

100% EtOH -

Nuclear Staining: Stain with Iron Hematoxylin (Weigert’s) for 5-10 minutes. Wash in running water.

-

Target Staining: Apply Mucicarmine (for mucins) or Periodic Acid-Schiff (PAS) reagents as per standard protocol.

-

Counterstaining (The Critical Step):

-

Immerse slides in Metanil Yellow Solution for 30 seconds to 1 minute .

-

Caution: Over-staining will obscure nuclear detail.

-

-

Rinsing: Quickly rinse in distilled water (do not wash extensively, dye is water-soluble).

-

Dehydration: Rapid dehydration in 95% EtOH

100% EtOH -

Mounting: DPX or synthetic resin.

Expected Results

-

Mucins/Fungi: Deep Rose/Red (Mucicarmine).

-

Nuclei: Black/Blue (Hematoxylin).

-

Background (Cytoplasm/Connective Tissue): Pale Yellow .

-

Benefit: The yellow background provides excellent contrast for photography of red/purple target structures without the "muddying" effect of Eosin.

-

Experimental Workflow Diagram

Figure 2: Decision matrix for Metanil Yellow usage. Left branch details toxicological screening; Right branch details histological counterstaining.

References

-

Sarkar, R., & Ghosh, A. R. (2012).[6][7] Metanil Yellow: An azo dye induced histopathological and ultrastructural changes in albino rat (Rattus norvegicus).[6][7] The Bioscan, 7(3), 427–432.[6][7] Link

-

Nagaraja, T. N., & Desiraju, T. (1993). Effects of chronic consumption of metanil yellow by developing and adult rats on brain regional levels of noradrenaline, dopamine and serotonin. Food and Chemical Toxicology, 31(1), 41-44.[6] Link

-

Gupta, S., et al. (2003).[6] Metanil yellow: A potential food adulterant and its toxic effects.[2][3][4][5][6][7] Journal of Food Science and Technology.

- Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques. Elsevier Health Sciences. (Standard reference for Metanil Yellow as a counterstain in Mucicarmine protocols).

-

Das, M., & Khanna, S. K. (1997).[6] Clinico-epidemiological and toxicological assessment of Metanil Yellow. Critical Reviews in Toxicology. Link

Sources

- 1. Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. foodmanifest.com [foodmanifest.com]

- 3. iipseries.org [iipseries.org]

- 4. Metanil Yellow - Wikipedia [en.wikipedia.org]

- 5. Genotoxic effect of two commonly used food dyes metanil yellow and carmoisine using Allium cepa L. as indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. METANIL YELLOW - AN AZO DYE INDUCED HISTOPATHOLOGICAL AND ULTRASTRUCTURAL CHANGES IN ALBINO RAT (RATTUS NORVEGICUS) | The Bioscan [thebioscan.com]

Application Notes and Protocols: Compatibility of Metanil Yellow (95%) with Diverse Tissue Fixatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Interplay of Dye and Fixative

In the intricate world of histology, the vibrant hues that bring cellular architecture to life are the result of a carefully orchestrated interplay between dyes and the preceding fixation process. Metanil yellow, an azo dye, serves as a valuable counterstain, imparting a distinct yellow color to cytoplasm and collagen, thereby providing sharp contrast to nuclear and other specialized stains. Its utility is particularly noted in complex staining procedures such as the Alcian Blue-Hematoxylin & Eosin (AB-H&E-MY) method for diagnosing Barrett's esophagus and in certain variations of Masson's trichrome stains.[1] However, the success of Metanil yellow staining is not solely dependent on the dye itself but is profoundly influenced by the initial tissue fixation method.

Fixation is the cornerstone of tissue preparation, aiming to preserve cellular morphology and prevent autolysis. The chemical reactions initiated by fixatives, however, can alter the tissue's receptiveness to dyes. Formalin, a cross-linking fixative, creates methylene bridges between proteins, while alcohol-based fixatives act by denaturing and precipitating proteins. Acidic fixatives like Bouin's solution introduce their own set of chemical modifications. Understanding the compatibility of Metanil yellow with these diverse fixation methods is paramount for achieving consistent, high-quality staining results and generating reliable data in research and diagnostic settings.

This guide provides a comprehensive analysis of the compatibility of Metanil yellow with a range of common tissue fixatives. We will delve into the underlying chemical principles, offer detailed protocols, and provide troubleshooting guidance to empower researchers to optimize their staining workflows.

Comparative Analysis of Fixative Compatibility with Metanil Yellow

The choice of fixative has a significant impact on the subsequent staining efficacy of Metanil yellow. Below is a summary of compatibility, advantages, disadvantages, and key considerations for common histological fixatives.

| Fixative | Compatibility | Advantages with Metanil Yellow | Disadvantages & Considerations |

| 10% Neutral Buffered Formalin (NBF) | Excellent | - Preserves morphology well for clear counterstaining.[2] - Widely used and well-documented protocols are available.[3] - Provides a consistent and reliable background for Metanil yellow. | - Cross-linking may slightly reduce staining intensity compared to other fixatives. - Prolonged fixation can lead to the formation of formalin pigment, which may interfere with interpretation. |

| Bouin's Solution | Good (with pre-treatment) | - Excellent preservation of nuclear detail. - Can enhance the staining of some connective tissues. | - The inherent yellow color of picric acid must be thoroughly removed before staining to avoid masking the Metanil yellow.[4] - The acidic nature of Bouin's fluid can affect the binding of anionic dyes if not properly neutralized. |

| Alcohol-Based Fixatives (e.g., 70-100% Ethanol, Carnoy's) | Moderate to Good | - Good preservation of nucleic acids and some antigens. - Can result in crisp cytoplasmic staining. | - Can cause tissue shrinkage and hardening, potentially leading to artifacts. - Staining may be less intense compared to NBF-fixed tissues and may require optimization of staining times. |

| Glycol Methacrylate Embedding | Excellent | - Provides sharp definition of tissue morphology and highlights PAS-positive structures when used as a counterstain.[5] | - Requires specialized embedding and sectioning techniques. |

The Chemical Rationale: Understanding Fixative-Dye Interactions

The compatibility of Metanil yellow with different fixatives is rooted in the chemical transformations that occur during fixation and their subsequent effect on the binding sites for this anionic azo dye.

-

Formalin (Cross-linking Fixation): Formaldehyde forms methylene bridges between proteins, creating a stable, cross-linked network. This preserves the overall tissue architecture but can also mask some charged groups. However, sufficient cationic sites on proteins like collagen and in the cytoplasm remain available for the anionic sulfonate group of Metanil yellow to bind electrostatically.

-

Bouin's Solution (Picric Acid, Formalin, Acetic Acid): This fixative has a dual action. Formalin cross-links proteins, while picric acid precipitates them. Picric acid itself is a yellow anionic dye and will stain the tissue.[6] Therefore, it is crucial to wash the tissue extensively (typically with 70% ethanol) to remove all traces of picric acid before applying Metanil yellow.[4] The acetic acid in Bouin's solution can cause some tissue swelling, which is counteracted by the shrinking effect of picric acid.

-

Alcohol-Based Fixatives (Denaturing Fixation): Alcohols like ethanol fix tissues by denaturing and precipitating proteins. This process exposes the internal hydrophobic and hydrophilic groups of the proteins. This can provide ample binding sites for Metanil yellow, although the overall morphology might be less preserved compared to formalin, with potential for tissue shrinkage.